N-(thiolan-3-yl)pyridin-2-amine
Overview
Description
N-(Thiolan-3-yl)pyridin-2-amine, or NTP2A, is an organic compound composed of a nitrogen-containing heterocycle, a thiol group, and an amine group. It is a novel and promising small molecule, which has attracted significant attention in recent years due to its potential applications in synthetic chemistry, medicine, and biochemistry. NTP2A has been studied extensively in the laboratory and has been found to possess a variety of useful properties, such as its ability to act as a ligand, a catalyst, and a mediator in chemical reactions.
Scientific Research Applications
Tautomerism and Divalent N(I) Character
Research into the chemical properties of similar compounds, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, reveals the existence of dynamic tautomerism and divalent N(I) character. These properties make such compounds interesting for theoretical and computational studies, shedding light on their electron distribution, tautomeric preferences, and protonation energy. This is particularly relevant for understanding the fundamental chemical behavior of nitrogen-containing heterocycles, which can have implications in the design of new materials and pharmaceuticals (Bhatia, Malkhede, & Bharatam, 2013).
Zinc Thiolate Complexes
Another study explored the modeling of thiolate alkylating enzymes using zinc thiolate complexes of (N, N, S)-tridentate ligands. This research provides insights into the structure and function of thiolate alkylating zinc enzymes, which are crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics. The study's findings contribute to the broader application of N-(thiolan-3-yl)pyridin-2-amine derivatives in bioinorganic chemistry and enzymology (Ji & Vahrenkamp, 2005).
Antimicrobial Activities
Compounds derived from reactions involving N-(thiolan-3-yl)pyridin-2-amine analogs have been evaluated for their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbes shows the potential of these compounds in developing new antimicrobial agents. This highlights the significance of N-(thiolan-3-yl)pyridin-2-amine derivatives in medicinal chemistry and drug discovery (Bayrak et al., 2009).
properties
IUPAC Name |
N-(thiolan-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVURQVZXKENGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiolan-3-yl)pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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